molecular formula C14H30N2O B14670968 N-Dodecyl-N'-methylurea CAS No. 39804-99-4

N-Dodecyl-N'-methylurea

Cat. No.: B14670968
CAS No.: 39804-99-4
M. Wt: 242.40 g/mol
InChI Key: FIGBTDOMBRNSSW-UHFFFAOYSA-N
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Description

N-Dodecyl-N’-methylurea is a chemical compound belonging to the class of N-substituted ureas. It is characterized by a long dodecyl (C12) alkyl chain attached to one nitrogen atom and a methyl group attached to the other nitrogen atom. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecyl-N’-methylurea can be synthesized through the nucleophilic addition of dodecylamine to methyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction can be represented as follows:

C12H25NH2+CH3NCOC12H25NHCONHCH3\text{C}_{12}\text{H}_{25}\text{NH}_2 + \text{CH}_3\text{NCO} \rightarrow \text{C}_{12}\text{H}_{25}\text{NHCONHCH}_3 C12​H25​NH2​+CH3​NCO→C12​H25​NHCONHCH3​

Industrial Production Methods

Industrial production of N-Dodecyl-N’-methylurea often involves the same synthetic route but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The urea group can participate in substitution reactions, where the alkyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

N-Dodecyl-N’-methylurea has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of N-Dodecyl-N’-methylurea primarily involves its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the urea group can form hydrogen bonds with water molecules. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization of hydrophobic substances.

Comparison with Similar Compounds

Similar Compounds

    N-Dodecyl-N,N-dimethylurea: Similar structure but with two methyl groups attached to the nitrogen atom.

    N-Dodecyl-N’-ethylurea: Similar structure but with an ethyl group instead of a methyl group.

    N-Dodecyl-N’-propylurea: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

N-Dodecyl-N’-methylurea is unique due to its specific combination of a long dodecyl chain and a methyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and solubilizing agent in various applications.

Properties

CAS No.

39804-99-4

Molecular Formula

C14H30N2O

Molecular Weight

242.40 g/mol

IUPAC Name

1-dodecyl-3-methylurea

InChI

InChI=1S/C14H30N2O/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(17)15-2/h3-13H2,1-2H3,(H2,15,16,17)

InChI Key

FIGBTDOMBRNSSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)NC

Origin of Product

United States

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